2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
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Overview
Description
2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a methoxyphenyl group and a methoxy-substituted tetrahydropyridoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxyphenyl and tetrahydropyridoindole intermediates, followed by their coupling under specific conditions.
Preparation of Methoxyphenyl Intermediate: This can be achieved through the methylation of phenol derivatives using methyl iodide in the presence of a base such as potassium carbonate.
Preparation of Tetrahydropyridoindole Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methoxylation.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl and tetrahydropyridoindole intermediates using reagents such as coupling agents (e.g., EDCI, DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxyphenylethanol derivatives.
Substitution: Formation of halogenated methoxyphenyl derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Lacks the methoxy group on the tetrahydropyridoindole moiety.
2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-3-yl)ethanone: Variation in the position of the methoxy group.
Uniqueness
The presence of both methoxy groups and the specific structural arrangement in 2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C21H22N2O3/c1-25-15-5-3-14(4-6-15)11-21(24)23-10-9-20-18(13-23)17-12-16(26-2)7-8-19(17)22-20/h3-8,12,22H,9-11,13H2,1-2H3 |
InChI Key |
QZGWKGKCKJZQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC |
Origin of Product |
United States |
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